1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane

Catalog No.
S13706234
CAS No.
M.F
C9H17BrO
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane

Product Name

1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane

IUPAC Name

1-(bromomethyl)-1-(2-methoxyethyl)cyclopentane

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C9H17BrO/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3

InChI Key

NLDQCBCYBKLDDS-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCC1)CBr

1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane is an organic compound characterized by the presence of a bromomethyl group and a 2-methoxyethyl substituent attached to a cyclopentane ring. Its molecular formula is C9H17BrOC_9H_{17}BrO, and it serves as an alkyl halide, which is a class of compounds known for their reactivity due to the presence of the halogen atom. The compound's structure allows it to participate in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻) in polar solvents like water or ethanol. This process is facilitated by the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the carbon it is attached to .
  • Elimination Reactions: Under basic conditions and elevated temperatures, this compound can undergo elimination reactions, leading to the formation of alkenes. Bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used in these reactions.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to yield hydrocarbons, expanding its utility in synthetic applications.

Research into the biological activity of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane is ongoing. Compounds with similar structures have shown potential in various biological pathways, including:

  • Alkylating Agents: The bromomethyl group can act as an alkylating agent, allowing for modifications in biological molecules such as proteins and nucleic acids. This reactivity may lead to changes in enzyme activity or gene expression .
  • Pharmacological Properties: While not directly used as a drug, derivatives of this compound are being explored for their pharmacological properties, potentially contributing to drug development.

1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane can be synthesized through several methods:

  • Bromination Reaction: A common synthetic route involves the bromination of 1-(2-methoxyethyl)cyclopentane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This reaction should be carefully controlled to ensure selective formation of the desired product .
  • Radical Initiation: In some cases, radical initiators like azobisisobutyronitrile (AIBN) may be employed under reflux conditions in inert solvents such as carbon tetrachloride (CCl₄) for more complex synthesis routes.

The applications of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane extend across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Material Science: The compound may also find applications in producing specialty chemicals and advanced materials due to its unique reactivity profile.

Interaction studies involving 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane focus on its reactivity with biological targets. The compound's ability to act as an alkylating agent suggests potential interactions with nucleophilic sites on proteins and nucleic acids, which could lead to significant biological effects. Ongoing research aims to elucidate these interactions further and assess their implications in medicinal chemistry .

Several compounds exhibit structural similarities with 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane. Here are some comparisons:

Compound NameKey FeaturesUniqueness
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopentaneContains chlorine instead of bromine; different reactivity due to bond strengthLess reactive than its brominated counterpart but useful in specific substitutions
1-(Iodomethyl)-1-(2-methoxyethyl)cyclopentaneContains iodine; more reactive than bromine in substitution reactionsHigher reactivity makes it suitable for different synthetic pathways
1-(Fluoromethyl)-1-(2-methoxyethyl)cyclopentaneContains fluorine; significantly alters chemical propertiesGenerally less reactive due to strong C-F bond; useful in specialized applications
1-Bromo-2-methoxyethylcyclopentaneLacks the additional bromomethyl group; different chemical propertiesOffers different pathways for synthesis without competing functionalities

The uniqueness of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopentane lies in its balance between reactivity and stability provided by the bromine atom, making it a versatile intermediate for various transformations in organic synthesis.

Precursor Selection and Starting Material Considerations

The synthesis of 1-(bromomethyl)-1-(2-methoxyethyl)cyclopentane requires careful consideration of appropriate starting materials and precursor selection strategies [1]. Cyclopentane derivatives serve as fundamental building blocks, with cyclopentanone representing the most commonly utilized precursor for cyclopentyl compound preparation through Ruzicka cyclization of adipic acid or adipic acid esters [2]. The selection of starting materials significantly influences the overall synthetic efficiency and stereochemical outcomes of the target compound.

Primary precursor pathways involve the utilization of cyclopentyl compounds bearing suitable functional groups for subsequent bromination and alkylation reactions [1] [3]. Cyclopentanol derivatives provide excellent starting points, as they can be converted to cyclopentyl formates and subsequently to various cyclopentyl halides through established methodologies [2]. The preparation of 2-methoxyethyl substituents typically involves the introduction of methoxyethyl groups through nucleophilic substitution reactions using appropriate alkyl halide precursors [4].

Starting material considerations must account for the steric and electronic properties of the cyclopentane ring system [5]. The five-membered ring structure exhibits unique conformational dynamics that influence reactivity patterns during subsequent synthetic transformations [1]. Precursor selection strategies should prioritize compounds that minimize competing side reactions while maximizing the desired substitution pattern.

Table 1: Precursor Selection Criteria for Cyclopentane Derivatives

Precursor TypeStructural FeaturesSynthetic UtilityReference
CyclopentanolPrimary alcohol functionalityHigh reactivity for halogenation [2]
Cyclopentyl formatesEster functionalityIntermediate for alcohol conversion [2]
MethylcyclopentaneAlkyl substitutionBase structure for further functionalization [6]
Cyclopentene derivativesUnsaturated systemSuitable for addition reactions [5]

Bromination Reaction Mechanisms

Electrophilic Substitution Pathways

Electrophilic substitution mechanisms represent a fundamental approach for introducing bromine functionality into cyclopentane derivatives [7] [8]. The bromination of cyclic compounds proceeds through the formation of a positively charged intermediate, where bromine acts as an electrophile attacking electron-rich carbon centers [7]. This process involves a two-step mechanism beginning with the formation of a strongly electrophilic bromine cation through interaction with Lewis acid catalysts such as ferric bromide [7].

The initial step involves the formation of a sigma-bond between the electrophile and the cyclopentane ring, generating a positively charged intermediate [7]. In cyclopentane systems, the pyramidalized structure of the ring influences the stereochemical outcome of electrophilic attack [8]. The electrophilic substitution pathway shows preference for positions that can stabilize the resulting carbocation through hyperconjugation and inductive effects [8].

Temperature effects significantly influence the selectivity and efficiency of electrophilic substitution reactions [9]. Low-temperature bromination conditions favor kinetic control, leading to enhanced regioselectivity and reduced formation of rearrangement products [9]. The electrophilic substitution mechanism demonstrates particular effectiveness when applied to cyclopentane derivatives bearing electron-donating substituents that can stabilize the intermediate cation [8] [10].

Radical-Mediated Alkylation Processes

Radical-mediated alkylation processes provide an alternative mechanistic pathway for bromination reactions in cyclopentane systems [11] [12]. Free radical bromination involves initiation, propagation, and termination steps that collectively determine the product distribution and yield [13]. The initiation step requires homolytic cleavage of the bromine-bromine bond through ultraviolet light or thermal energy, generating bromine radicals [13].

The propagation phase involves hydrogen abstraction from the cyclopentane substrate by bromine radicals, forming alkyl radicals that subsequently react with molecular bromine [13]. Radical stability plays a crucial role in determining the selectivity of these reactions, with tertiary radicals showing greater stability than secondary or primary radicals [11]. The selectivity of radical bromination can be quantified using relative rate constants, where tertiary positions are favored approximately 1600 times more than primary positions under standard conditions [14].

N-bromosuccinimide represents a superior reagent for radical-mediated bromination due to its ability to maintain low concentrations of molecular bromine, thereby minimizing unwanted side reactions [12] [15]. The use of N-bromosuccinimide in carbon tetrachloride solution with light initiation provides excellent control over the bromination process while preventing electrophilic addition reactions that might occur with higher bromine concentrations [15].

Table 2: Comparison of Bromination Mechanisms

Mechanism TypeInitiation RequirementsSelectivityTemperature DependenceReference
Electrophilic SubstitutionLewis acid catalystHigh regioselectivityModerate temperature sensitivity [7] [8]
Radical-MediatedUV light or thermalPosition-dependentHigh temperature sensitivity [13] [15]
Allylic BrominationN-bromosuccinimideExcellent selectivityLow temperature preferred [11] [12]

Solvent System Optimization

Solvent selection profoundly influences the efficiency and selectivity of bromination reactions in cyclopentane synthesis [17]. The choice of solvent affects reaction kinetics, product distribution, and purification requirements [18]. Carbon tetrachloride represents the classical solvent for bromination reactions due to its chemical inertness and ability to dissolve both organic substrates and bromine efficiently [19] [15].

Polar aprotic solvents such as dichloromethane and chloroform demonstrate excellent performance in electrophilic bromination reactions [17]. These solvents stabilize ionic intermediates while maintaining sufficient solubility for organic substrates [17]. The use of dichloromethane at controlled temperatures provides optimal conditions for selective bromination while minimizing side reactions .

Alternative solvent systems include mixed solvents that combine the advantages of different solvent types [17]. Toluene and benzene derivatives offer excellent thermal stability for high-temperature bromination processes while providing good solubility for aromatic and cyclic compounds [17]. The selection of appropriate solvent systems must consider the specific requirements of each synthetic step, including temperature ranges, reaction times, and product isolation procedures [18].

Solvent effects on reaction mechanisms include stabilization of transition states and intermediates [18]. In electrophilic substitution reactions, polar solvents enhance the formation and stability of carbocationic intermediates [6]. Conversely, radical-mediated processes benefit from non-polar solvents that do not interfere with radical propagation chains [13].

Temperature-Dependent Yield Analysis

Temperature optimization represents a critical factor in maximizing yields and controlling selectivity in bromination reactions [18] [20]. The relationship between reaction temperature and product yield follows predictable patterns that can be quantified through kinetic analysis [21]. Higher temperatures generally accelerate reaction rates but may compromise selectivity by promoting competing pathways [14].

Low-temperature bromination conditions favor the formation of kinetic products with enhanced regioselectivity [9]. Bromination reactions conducted at temperatures below 0°C demonstrate improved control over stereochemical outcomes and reduced formation of rearrangement products [9]. The temperature dependence of bromination yields has been extensively studied, revealing optimal temperature ranges for specific substrate classes [22].

High-temperature bromination processes offer advantages in terms of reaction rates and completion but require careful monitoring to prevent thermal decomposition [23]. Studies on temperature effects in bromination reactions indicate that the optimal temperature range varies depending on the specific substrate and desired product [20]. Temperatures above 310°C result in instantaneous bromination but may lead to decreased selectivity [20].

Table 3: Temperature-Dependent Yield Data

Temperature Range (°C)Reaction TimeYield (%)SelectivityReference
0-252-4 hours75-85High [9] [22]
25-601-2 hours80-90Moderate [18] [24]
60-10030-60 minutes85-95Low [20] [23]
>100<30 minutes70-80Very Low [20]

The activation energy for bromination reactions typically ranges from 40-85 kilojoules per mole, depending on the specific mechanism and substrate [21]. Temperature-dependent kinetic studies reveal that radical-mediated processes generally exhibit lower activation energies compared to electrophilic substitution pathways [21]. This difference explains the temperature sensitivity observed in different bromination mechanisms.

Purification Techniques

Chromatographic Separation Protocols

Chromatographic purification methods provide essential tools for isolating and purifying brominated cyclopentane derivatives [25] [26]. Column chromatography using silica gel represents the most widely employed technique for separating brominated organic compounds [25]. The selection of appropriate mobile phase systems depends on the polarity and structural characteristics of the target compound and impurities [26].

Alumina adsorption chromatography offers enhanced separation capabilities for structurally similar brominated compounds that cannot be effectively separated using conventional silica gel methods [25]. The use of alumina columns provides superior resolution for compounds differing in the number or position of bromine substituents [25]. Reversed-phase chromatography using specialized stationary phases demonstrates exceptional performance for separating highly similar brominated derivatives [25].

Gas chromatography-mass spectrometry provides both analytical and preparative capabilities for brominated cyclopentane compounds [27] [26]. The chromatographic behavior of brominated derivatives can be optimized through temperature programming and column selection [26]. Fatty acid derivative analysis methods have been successfully adapted for brominated organic compounds, providing excellent separation and identification capabilities [26].

High-performance liquid chromatography methods enable precise quantification and purification of brominated compounds [28]. The determination of bromine content in organic compounds can be achieved through specialized detection methods that provide accurate analytical data [28]. Pre-column derivatization techniques enhance detection sensitivity and separation efficiency for brominated analytes [28].

Crystallization Condition Screening

Crystallization represents a powerful purification technique for brominated aromatic and cyclic compounds [17]. The development of optimal crystallization conditions requires systematic screening of solvent systems, temperature ranges, and additive effects [17]. Recrystallization under pressure provides enhanced purification capabilities for removing bromine and hydrogen bromide contamination [17].

Solvent selection for crystallization processes must consider the solubility characteristics of both the target compound and potential impurities [17]. Primary solvent candidates include toluene, dichloromethane, chloroform, and various alcohol systems [17]. The addition of bases such as pyridine or triethylamine can neutralize acidic impurities and improve crystal quality [17].

Temperature control during crystallization processes significantly influences crystal formation and purity [17]. Controlled cooling rates typically ranging from 0.1 to 0.5 degrees Celsius per minute provide optimal crystal growth conditions [17]. The crystallization process can be enhanced through seeding techniques and mechanical agitation control [17].

Table 4: Crystallization Conditions for Brominated Compounds

Solvent SystemTemperature Range (°C)Cooling Rate (°C/min)Yield (%)PurityReference
Toluene80-200.1990-95>98% [17]
Dichloromethane40-00.2585-90>95% [17]
Mixed solvents60-100.1592-97>99% [17]

The phase transition behavior of 1-(bromomethyl)-1-(2-methoxyethyl)cyclopentane can be predicted based on structural analogies with related cyclopentane derivatives and ether compounds. The compound exists as a liquid at ambient conditions, with thermal transitions governed by intermolecular forces between the polar ether functionality and the hydrophobic cyclopentane ring system [1].

Melting Point Analysis

Based on structural comparisons with analogous compounds, the melting point is predicted to be significantly below room temperature. Cyclopentyl methyl ether exhibits a melting point of -140°C [2], while (bromomethyl)cyclopentane shows no reported melting point data [3]. The presence of both the bromomethyl substituent and the extended methoxyethyl chain in 1-(bromomethyl)-1-(2-methoxyethyl)cyclopentane likely results in a melting point in the range of -80°C to -120°C.

Boiling Point Estimation

The boiling point can be estimated through additive group contribution methods. Cyclopentyl methyl ether demonstrates a boiling point of 106°C [4], while (bromomethyl)cyclopentane exhibits a boiling point of 154.0±8.0°C at 760 mmHg [3]. The target compound, incorporating both functionalities with an extended ether chain, is predicted to possess a boiling point in the range of 180-220°C.

PropertyPredicted ValueBasis for Prediction
Melting Point-80°C to -120°CStructural analogy with cyclopentyl ethers
Boiling Point180-220°CGroup contribution from bromide and ether groups
Density1.15-1.25 g/cm³Interpolation between cyclopentane (0.75 g/cm³) and brominated analogs

Solubility Parameters in Organic Media

The solubility profile of 1-(bromomethyl)-1-(2-methoxyethyl)cyclopentane reflects the amphiphilic nature of the molecule, combining hydrophobic cyclopentane character with polar ether functionality [5].

Aqueous Solubility

Limited water solubility is anticipated due to the predominant hydrophobic character of the cyclopentane ring system. The methoxyethyl substituent provides some polar character through hydrogen bonding capability with water molecules, but this is insufficient to overcome the hydrophobic contributions from the five-membered ring and bromomethyl group [6].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in moderately polar to nonpolar organic solvents. The ether oxygen serves as a hydrogen bond acceptor, facilitating dissolution in protic solvents, while the cyclopentane framework ensures compatibility with hydrocarbon solvents [6].

Solvent ClassPredicted SolubilityInteraction Mechanism
Alcohols (methanol, ethanol)HighHydrogen bonding with ether oxygen
Ethers (diethyl ether, THF)Very HighDipole-dipole interactions
Aromatic hydrocarbonsHighVan der Waals forces
Aliphatic hydrocarbonsModerateDispersion forces
WaterLowLimited hydrogen bonding capability

Density Functional Theory (DFT)-Derived Properties

While specific DFT calculations for 1-(bromomethyl)-1-(2-methoxyethyl)cyclopentane were not identified in the literature search, computational parameters can be estimated using established methodologies for similar halogenated cycloalkane systems [7].

Electronic Structure Parameters

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic reactivity. The presence of the bromine atom introduces low-lying σ* orbitals that influence the LUMO energy, while the ether oxygen contributes lone pair electrons affecting the HOMO energy [7].

Molecular Descriptors

DFT-Derived PropertyEstimated ValueComputational Method
Topological Polar Surface Area9.2 ŲGroup contribution method
Partition Coefficient (LogP)2.5-3.0Fragment-based prediction
Molar Refractivity50-55 cm³/molAtomic contribution sum
Dipole Moment1.5-2.5 DebyeVector sum of bond dipoles

Conformational Analysis

The conformational flexibility arises primarily from rotation about the C-C bond connecting the cyclopentane ring to the methoxyethyl chain. Energy barriers for internal rotation are estimated to be 2-4 kcal/mol, allowing for multiple accessible conformations at ambient temperature [8].

Reactivity Profile Analysis

The reactivity of 1-(bromomethyl)-1-(2-methoxyethyl)cyclopentane is dominated by the electrophilic character of the bromomethyl carbon and the potential for β-elimination reactions [9] [10].

Nucleophilic Substitution Tendencies

The bromomethyl group represents the primary reactive site for nucleophilic attack. The compound readily undergoes SN2 reactions with good nucleophiles under appropriate conditions [11] [10].

SN2 Mechanism Prevalence

Primary alkyl bromides, such as the bromomethyl substituent, strongly favor the SN2 mechanism due to reduced steric hindrance at the electrophilic carbon [10]. The reaction proceeds through a concerted mechanism with backside attack by the nucleophile, resulting in inversion of configuration at the carbon center.

Nucleophile TypeReaction RatePreferred Conditions
Alkoxides (RO⁻)FastPolar aprotic solvents (DMF, DMSO)
Amines (RNH₂)ModeratePolar aprotic or protic solvents
Cyanide (CN⁻)FastEthanol or acetonitrile
Halides (Cl⁻, I⁻)SlowPolar aprotic solvents

SN1 Reactivity Assessment

The primary nature of the bromomethyl carbon makes SN1 reactivity unfavorable due to the instability of primary carbocations. However, under strongly ionizing conditions with polar protic solvents at elevated temperatures, limited SN1 character may be observed [9].

Elimination Reaction Susceptibility

β-Elimination reactions represent a competing pathway to nucleophilic substitution, particularly under basic conditions with elevated temperatures [9] [12].

E2 Elimination Mechanism

The E2 pathway involves concerted removal of a β-hydrogen and departure of the bromide leaving group. The cyclopentane ring provides multiple β-hydrogen atoms available for abstraction, leading to alkene formation [13] [9].

Stability Under Various Environmental Conditions

The environmental stability of 1-(bromomethyl)-1-(2-methoxyethyl)cyclopentane depends on temperature, pH, light exposure, and the presence of nucleophilic species [15].

Thermal Stability

At ambient temperatures (20-25°C), the compound exhibits good thermal stability with minimal decomposition over extended periods. Elevated temperatures above 60°C may initiate thermal decomposition processes, including C-Br bond homolysis and ether cleavage reactions .

pH-Dependent Stability

Under neutral to mildly acidic conditions (pH 5-8), the compound remains stable. Strongly basic conditions (pH > 9) promote elimination reactions, while strongly acidic conditions (pH < 3) may lead to ether protonation and subsequent cleavage [16].

Photochemical Stability

Exposure to ultraviolet radiation can initiate radical reactions through homolytic cleavage of the C-Br bond. This process generates reactive bromine radicals that can participate in further radical chain reactions [15].

Hydrolytic Stability

In the presence of water, particularly under acidic or basic catalysis, the compound may undergo hydrolysis to form the corresponding alcohol. The rate of hydrolysis increases with temperature and extreme pH conditions [16].

Environmental ConditionStability RatingPrimary Degradation Mechanism
Room temperature, neutral pHStableMinimal degradation
Elevated temperature (>60°C)ModerateThermal decomposition
Basic conditions (pH >9)UnstableE2 elimination
UV light exposureModerateRadical bromination
Aqueous acidic conditionsModerateHydrolytic ether cleavage

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

220.04628 g/mol

Monoisotopic Mass

220.04628 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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